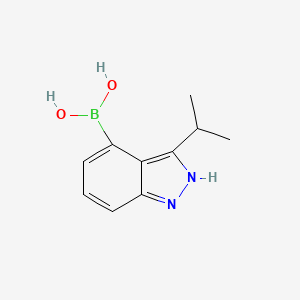

(3-Isopropyl-1H-indazol-4-yl)boronic acid

Vue d'ensemble

Description

“(3-Isopropyl-1H-indazol-4-yl)boronic acid” is a chemical compound that belongs to the class of organoboron compounds . It contains an indazole ring, which is a type of heterocyclic ring. Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of boronic acids, such as “this compound”, often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds using organoboron reagents .Molecular Structure Analysis

The molecular structure of “this compound” includes an indazole ring and a boronic acid group . The indazole ring is a heterocyclic compound containing a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds. In this reaction, a carbon-carbon bond is formed between two different organic groups .Applications De Recherche Scientifique

Regiospecific Synthesis and Organic Reactions

A study by Dandu et al. (2007) outlines a regiospecific approach to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers using palladium-catalyzed Suzuki coupling. This method illustrates the versatility of boronic acid derivatives in facilitating the construction of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals (Dandu, Tao, Josef, Bacon, & Hudkins, 2007).

Boronic Acid Catalysis

Hashimoto, Gálvez, and Maruoka (2015) explored the use of boronic acids, such as (3-Isopropyl-1H-indazol-4-yl)boronic acid, in catalysis to enable highly enantioselective aza-Michael additions. This research showcases the role of boronic acids in enantioselective catalysis, providing a pathway to densely functionalized cyclohexanes, a critical component in the synthesis of complex organic molecules (Hashimoto, Gálvez, & Maruoka, 2015).

Molecular Interactions and Biological Applications

The synthesis and characterization of an oxaborol derivative by Hernández-Negrete et al. (2021) highlight the potential of boron-containing compounds, including boronic acids, in pharmaceutical and biological applications. Their work demonstrates the ability of these compounds to interact with organic and biological molecules, suggesting avenues for further research in medicine, pharmacology, and biology (Hernández-Negrete, Sotelo-Mundo, Esparza-Ponce, & Hernández-Paredes, 2021).

Advanced Materials and Sensing Applications

A review by Lacina, Skládal, and James (2014) on boronic acids, including derivatives such as this compound, emphasizes their utility in sensing applications. The ability of boronic acids to interact with diols and Lewis bases enables their use in biological labeling, protein manipulation, and the development of therapeutic agents, showcasing their versatility beyond traditional organic synthesis (Lacina, Skládal, & James, 2014).

Orientations Futures

Recent strategies for the synthesis of indazoles have been published, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . These strategies could potentially be applied to the synthesis of “(3-Isopropyl-1H-indazol-4-yl)boronic acid” and other similar compounds in the future.

Mécanisme D'action

Target of Action

Compounds containing the indazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Boronic acids are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst in a process known as transmetalation .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which boronic acids like this compound play a crucial role, is a key step in the synthesis of many biologically active compounds .

Pharmacokinetics

Factors such as lipophilicity, water solubility, and stability under physiological conditions can all impact a compound’s pharmacokinetic profile .

Result of Action

Compounds containing the indazole moiety have been reported to exhibit a broad range of biological activities .

Action Environment

The action, efficacy, and stability of (3-Isopropyl-1H-indazol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by storage recommendations for similar compounds . Additionally, the compound’s efficacy can be influenced by factors such as pH, the presence of other substances, and specific conditions within the biological environment.

Propriétés

IUPAC Name |

(3-propan-2-yl-2H-indazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O2/c1-6(2)10-9-7(11(14)15)4-3-5-8(9)12-13-10/h3-6,14-15H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUNTVHPJQXDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=NNC(=C12)C(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B3150670.png)

![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3150677.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150680.png)

![2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylic acid](/img/structure/B3150696.png)

![(2R,3S)-3-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B3150710.png)

![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)